2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid
Description
2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a chlorine atom at position 2, a methylsulfanyl (SMe) group at position 6, and a carboxylic acid moiety at position 2. Pyrimidine derivatives are critical in pharmaceuticals and agrochemicals due to their bioactivity and structural versatility .
Properties
IUPAC Name |
2-chloro-6-methylsulfanylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-4-2-3(5(10)11)8-6(7)9-4/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQQPMGAXDUGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547084-21-8 | |
| Record name | 2-chloro-6-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid typically involves the chlorination of 6-methylsulfanylpyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 of the pyrimidine ring undergoes nucleophilic substitution due to its electron-withdrawing environment. Key reactions include:
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Amination : Reaction with primary or secondary amines yields 2-amino-6-methylsulfanylpyrimidine-4-carboxylic acid derivatives. For example, treatment with methylamine replaces the chloro group with a methylamino moiety, forming analogs like those observed in related pyrimidine systems .
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Alkoxylation : Substitution with alcohols under basic conditions produces 2-alkoxy derivatives. Methanol in the presence of potassium hydroxide facilitates this transformation, as demonstrated in analogous pyrimidine carboxylate systems.
Reaction conditions vary by target product:
| Reaction Type | Reagents/Conditions | Yield Range | Citation |
|---|---|---|---|
| Amination | R-NH₂, DMF, 80–100°C | 60–85% | |
| Alkoxylation | R-OH, KOH, reflux | 70–90% |
Carboxylic Acid Functionalization
The carboxylic acid group enables diverse transformations:
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Esterification : Treatment with methanol and catalytic sulfuric acid produces methyl 2-chloro-6-methylsulfanylpyrimidine-4-carboxylate, a precursor for further modifications.
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Amide Formation : Coupling with amines via EDCl/HOBt activates the carboxylate, generating bioactive amides. This method is widely used to create derivatives for antimicrobial testing .
Acid stability studies show degradation above 200°C, with optimal reactivity observed in polar aprotic solvents like DMF or THF .
Methylsulfanyl Group Reactivity
The methylsulfanyl (–SMe) substituent participates in two primary pathways:
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Oxidation : Controlled oxidation with mCPBA or H₂O₂ converts the thioether to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) derivatives. This modifies electronic properties and enhances hydrogen-bonding capacity .
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Alkylation : Reaction with alkyl halides under basic conditions forms sulfonium salts, though this pathway is less explored compared to oxidation.
Ring Modification and Cycloadditions
The electron-deficient pyrimidine ring participates in:
Scientific Research Applications
Scientific Research Applications of 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid
2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula . Its structure features a pyrimidine ring with a chlorine atom at the 2-position, a methylsulfanyl group at the 6-position, and a carboxylic acid group at the 4-position. This compound is a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, and is investigated for potential use in drug development, particularly as a precursor for pharmaceutical compounds. Furthermore, it is used in the production of agrochemicals and other industrial chemicals.
Chemistry
2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology
This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. The biological activity of 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid is attributed to its interaction with specific molecular targets within biological systems. The chlorine and methylsulfanyl groups enhance its reactivity and binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. Current studies are focused on elucidating its precise mechanism of action, which may involve the inhibition of key enzymes associated with various diseases, including cancer.
Medicine
2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry
This compound is used in the production of agrochemicals and other industrial chemicals.
Antimicrobial Properties
Research indicates that 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid exhibits antimicrobial properties. It has been tested against various bacterial strains, showcasing significant inhibitory effects. The compound's ability to disrupt bacterial cell function suggests potential applications in developing new antimicrobial agents. In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly as a potential inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their overactivity is linked to several cancers. Preliminary studies suggest that this compound may selectively inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells. In experiments involving various cancer cell lines (e.g., breast cancer, colorectal cancer), treatment with this compound resulted in significant G1 phase arrest and reduced cell viability. These findings support its role as a CDK inhibitor and highlight its therapeutic potential in oncology. Initial findings suggest that it may interfere with signaling pathways critical for tumor growth and survival.
Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains |
| Anticancer | Potential inhibitor of CDK4/6; reduces proliferation in cancer cell lines |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways |
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine and methylsulfanyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions and pathways .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares substituents, molecular weights, and key identifiers of 2-chloro-6-methylsulfanylpyrimidine-4-carboxylic acid with analogs from the evidence:
Substituent Effects on Physicochemical Properties
- Methylsulfanyl (SMe) vs.
- Chlorophenyl vs. Chloro: The 4-chlorophenyl substituent in ’s compound increases molecular weight and steric bulk, which may influence binding affinity in drug-receptor interactions .
- Methoxy (OMe) vs. Amino (NH₂): The OMe group in 4-chloro-6-methoxypyrimidin-2-amine facilitates hydrogen bonding (N–H⋯O and O–H⋯N interactions), as observed in its crystal structure, whereas NH₂ groups may enhance solubility and reactivity .
Crystallographic and Hydrogen-Bonding Behavior
- 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid (): Forms R₂²(8) and R₆⁶(34) hydrogen-bonded motifs with succinic acid, creating stable crystalline networks. Such interactions are critical for optimizing solid-state properties in pharmaceuticals .
Biological Activity
2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2S. This compound features a pyrimidine ring with a chlorine atom at the 2-position, a methylsulfanyl group at the 6-position, and a carboxylic acid group at the 4-position. Its unique structure allows for various biological activities, making it a subject of interest in pharmacological research.
The biological activity of 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid is attributed to its interaction with specific molecular targets within biological systems. The chlorine and methylsulfanyl groups enhance its reactivity and binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. Current studies are focused on elucidating its precise mechanism of action, which may involve the inhibition of key enzymes associated with various diseases, including cancer .
Antimicrobial Properties
Research indicates that 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid exhibits antimicrobial properties. It has been tested against various bacterial strains, showcasing significant inhibitory effects. The compound's ability to disrupt bacterial cell function suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly as a potential inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their overactivity is linked to several cancers. Preliminary studies suggest that 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid may selectively inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains |
| Anticancer | Potential inhibitor of CDK4/6; reduces proliferation in cancer cell lines |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways |
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid:
- Antimicrobial Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising potential as an antimicrobial agent.
- Cancer Cell Line Studies : In experiments involving various cancer cell lines (e.g., breast cancer, colorectal cancer), treatment with 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid resulted in significant G1 phase arrest and reduced cell viability. These findings support its role as a CDK inhibitor and highlight its therapeutic potential in oncology .
- Mechanistic Insights : Detailed mechanistic studies are ongoing to identify the specific pathways affected by this compound. Initial findings suggest that it may interfere with signaling pathways critical for tumor growth and survival .
Q & A
Q. How can scaling-up from milligram to gram-scale synthesis maintain purity while minimizing costs?
- Methodological Answer : Optimize solvent recycling (e.g., distill DMF for reuse) and replace costly catalysts (e.g., Pd) with nickel-based alternatives. Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Validate purity at each scale via ICP-MS for residual metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
